3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide
Overview
Description
3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide is a synthetic organic compound characterized by its isoxazole ring structure
Scientific Research Applications
Chemistry
In chemistry, 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in NMR spectroscopy for tracking molecular interactions.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide typically involves the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine.
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Introduction of the Carboxamide Group: : The carboxamide group is introduced via an amidation reaction. This can be achieved by reacting the isoxazole derivative with an appropriate amine, such as 4-(trifluoromethyl)aniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.
Mechanism of Action
The mechanism of action of 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the isoxazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
3-Carboxy-5-methyl-4-isoxazolecarboxamide: Lacks the trifluoromethyl group, which may reduce its binding affinity and selectivity.
N-(4-(Trifluoromethyl)phenyl)-4-isoxazolecarboxamide: Lacks the carboxy group, potentially altering its reactivity and solubility.
5-Methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide: Lacks the carboxy group at the 3-position, which may affect its chemical properties and applications.
Uniqueness
The presence of both the carboxy and trifluoromethyl groups in 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide makes it unique. These functional groups contribute to its high reactivity, binding affinity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-methyl-4-[[4-(trifluoromethyl)phenyl]carbamoyl]-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4/c1-6-9(10(12(20)21)18-22-6)11(19)17-8-4-2-7(3-5-8)13(14,15)16/h2-5H,1H3,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREXMXPNUAJXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159067 | |
Record name | 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134888-93-0 | |
Record name | 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134888930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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